(2-Methoxy-6-phenylpyridin-3-yl)boronic acid
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Overview
Description
“(2-Methoxy-6-phenylpyridin-3-yl)boronic acid”, also known as MPPB, is a boronic acid derivative. It has a molecular formula of C12H12BNO3 and a molecular weight of 229.04 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” consists of a pyridine ring with a methoxy group at the 2-position and a phenyl group at the 6-position. The 3-position of the pyridine ring is attached to a boronic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” are not fully detailed in the available resources. It is known that the compound is solid , but information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Tetraarylpentaborates Formation
Research by Nishihara et al. (2002) demonstrated the formation of new tetraarylpentaborates through the reaction of arylboronic acids, including derivatives similar to (2-Methoxy-6-phenylpyridin-3-yl)boronic acid, with aryloxorhodium complexes. This study highlights the compound's role in creating cationic rhodium complexes, which are significant for understanding the chemical properties and structures of boron-containing compounds (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies
Melavanki (2018) explored the fluorescence quenching properties of boronic acid derivatives, including 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), by aniline in different solvents. The study's findings are crucial for sensor design, as they provide insights into the static quenching mechanism and the interactions between boronic acids and quenchers in various environments (Melavanki, 2018).
Supramolecular Structure Formation
Thilagar et al. (2011) discussed the reversible formation of a planar chiral ferrocenylboroxine and its supramolecular structure, showcasing the structural versatility and application of boronic acids in creating complex molecular architectures with potential applications in materials science (Thilagar, Chen, Lalancette, & Jäkle, 2011).
Catalysis and Amide Formation
Arnold et al. (2008) investigated the synthesis, evaluation, and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. This research highlights the compound's catalytic capabilities, emphasizing its importance in facilitating organic synthesis processes under ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).
Safety And Hazards
“(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and not allow the material to enter drains or water courses . In case of contact with skin or eyes, it is advised to wash with copious amounts of water and seek medical attention if irritation persists .
properties
IUPAC Name |
(2-methoxy-6-phenylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHRZYPRDYABC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376750 |
Source
|
Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
CAS RN |
1029654-26-9 |
Source
|
Record name | B-(2-Methoxy-6-phenyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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